molecular formula C14H18O8 B12429193 3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Cat. No.: B12429193
M. Wt: 314.29 g/mol
InChI Key: LPRNQMUKVDHCFX-OONHEIRLSA-N
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Description

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde is a complex organic compound with the molecular formula C14H18O9 This compound is characterized by its unique structure, which includes a benzaldehyde moiety linked to a glucopyranoside unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde typically involves the glycosylation of a benzaldehyde derivative with a protected glucopyranoside. The reaction conditions often include the use of acid catalysts and protective groups to ensure the selective formation of the desired product. For example, the benzaldehyde derivative can be reacted with a glucopyranoside in the presence of an acid catalyst like trifluoroacetic acid under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process would include steps such as the preparation of the benzaldehyde derivative, glycosylation with the glucopyranoside, and subsequent purification of the product using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde is unique due to its specific combination of a benzaldehyde moiety with a glucopyranoside unit, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10?,11-,12+,13?,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-OONHEIRLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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